3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate)
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 3,6,9,12,15,18-hexaoxaicosane-1,20-diyl di(undec-10-enoate) is systematically named according to IUPAC guidelines to reflect its structural complexity. The parent hydrocarbon chain is icosane , a 20-carbon alkane, modified by six ether oxygen atoms at positions 3, 6, 9, 12, 15, and 18. The suffix -diyl denotes two substitution points at terminal carbons (positions 1 and 20), each bonded to an undec-10-enoate group. Each undec-10-enoate consists of an 11-carbon chain (undecenoic acid) with a double bond at position 10 and a terminal ester linkage.
The molecular formula C₃₆H₆₆O₁₀ (molecular weight: 658.9 g/mol) confirms the presence of 36 carbon atoms, 66 hydrogens, and 10 oxygen atoms. This aligns with the structural components:
- The central 3,6,9,12,15,18-hexaoxaicosane backbone (C₁₄H₃₀O₆),
- Two undec-10-enoate groups (C₁₁H₁₈O₂ each).
A comparative analysis with simpler polyethylene glycol (PEG) derivatives, such as hexaethylene glycol (C₁₂H₂₆O₇, molecular weight 294.4 g/mol), highlights the expanded structure of this compound due to its ester-terminated alkyl chains.
Atomic Connectivity and Functional Group Arrangement
The molecule features a symmetrical architecture with a hydrophilic core and hydrophobic termini. The central 3,6,9,12,15,18-hexaoxaicosane segment comprises six ethylene oxide units (-O-CH₂-CH₂-) linked consecutively, creating a flexible, polar backbone. Each terminus is functionalized with an undec-10-enoate ester , introducing:
- Ester groups (-O-CO-O-) at positions 1 and 20,
- Alkenyl moieties (C=C) at the 10th carbon of each undecenoate chain.
The atomic connectivity is further illustrated by the SMILES notation:
CCOCCOCCOCCOCCOCCOCC(OC(=O)CCCCCCCCC=CC)OC(=O)CCCCCCCCC=CC.
This representation emphasizes the repeating ether linkages and terminal ester groups. The double bonds in the undecenoate chains (position 10) introduce potential sites for radical polymerization or Michael addition reactions, distinguishing this compound from non-reactive PEG derivatives.
Comparative Analysis with Polyethylene Glycol (PEG) Derivatives
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate) shares structural similarities with PEGs but exhibits distinct functional differences:
The ester-terminated design enables covalent conjugation with other molecules (e.g., via thiol-ene "click" chemistry), a capability absent in hydroxyl-terminated PEGs. Additionally, the elongated alkyl chains enhance lipid solubility, making this compound suitable for applications requiring interfacial activity, such as surfactant formulations or polymeric nanoparticles.
In contrast, PEG derivatives like m-PEG6-acid (C₁₄H₂₈O₈) prioritize aqueous solubility through carboxylic acid termini, whereas the undecenoate esters here balance hydrophilicity and lipophilicity. This structural hybridity expands its utility in materials science and drug delivery systems beyond conventional PEGs.
Properties
CAS No. |
85068-52-6 |
|---|---|
Molecular Formula |
C36H66O10 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-undec-10-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-35(37)45-33-31-43-29-27-41-25-23-39-21-22-40-24-26-42-28-30-44-32-34-46-36(38)20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2 |
InChI Key |
IFTBBSBRIXUVBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated, and the water produced is continuously removed. The crude product is then purified through distillation to obtain high-purity bis(2-ethylhexyl) phthalate.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: Under oxidative conditions, bis(2-ethylhexyl) phthalate can be oxidized to form phthalic acid and other oxidation products.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential health effects, including its impact on human health and its presence in medical devices made from flexible PVC.
Industry: Widely used in the production of flexible plastics, cables, flooring, and other products that require flexibility and durability.
Mechanism of Action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility and reducing their brittleness. In biological systems, bis(2-ethylhexyl) phthalate can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. It can bind to hormone receptors and alter the normal signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Backbones
(a) Dianhydro-D-glucityl bis(undec-10-enoate) (ME2/M1)
- Backbone : Derived from isosorbide (a sugar-based diol).
- Key Differences : The rigid, bicyclic isosorbide backbone enhances thermal stability in polyesters compared to the flexible hexaethylene glycol chain. Polymers derived from ME2 exhibit higher glass transition temperatures (Tg).
- Applications : Used in ADMET polymerization for biodegradable plastics .
(b) Butane-1,4-diyl bis(undec-10-enoate) (ME1)
- Backbone : Simple butane diol.
- Key Differences : Shorter backbone reduces hydrophilicity and increases crystallinity in polymers. Lower molecular weight polymers are formed compared to hexaethylene glycol-based derivatives.
- Applications : Intermediate for elastomers and coatings .
(c) 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol (Heptaethylene Glycol)
Analogues with Modified Ester Groups
(a) Dimethyl 3,6,9,12,15,18-hexaoxaicosane-1,20-dioate
- Structure: Methyl esters instead of undec-10-enoate.
- Lower thermal stability in derived polymers.
- Applications : Plasticizers or solvents .
(b) 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- Structure: Contains a hydroxyl group and octanoate (C8) ester.
- Key Differences: Hydroxyl group enhances hydrophilicity; shorter octanoate chain reduces steric hindrance in reactions.
- Applications : Emulsifiers or intermediates in cosmetic formulations .
(c) Copper di(undec-10-enoate)
Environmental and Health Considerations
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Classified as low health concern but shares structural similarities with toxic glycols (e.g., ethylene glycol).
- Undec-10-enoate Esters: Higher environmental persistence due to ester hydrophobicity, though degradation via hydrolysis or microbial action is possible .
Biological Activity
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate) is a synthetic compound characterized by a long-chain polyether backbone and dual undec-10-enoate ester functionalities. Its unique structure imparts amphiphilic properties, making it a subject of interest in various biological and material science applications. This article explores the biological activity of this compound, its interactions with biological systems, and potential applications.
- Molecular Formula : C36H66O10
- Molecular Weight : 658.904 g/mol
- CAS Number : 85068-52-6
- Density : 1.001 g/cm³
- Boiling Point : 661°C at 760 mmHg
The biological activity of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate) is primarily attributed to its amphiphilic nature. The compound interacts with lipid membranes, influencing membrane fluidity and permeability. This interaction is crucial for enhancing drug absorption rates in pharmaceutical applications.
Interaction with Biological Membranes
Research indicates that compounds with similar structures can modulate membrane properties:
- Fluidity : The presence of long-chain polyethers can increase membrane fluidity.
- Permeability : Enhanced permeability can facilitate the transport of therapeutic agents across cellular membranes.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds and their implications for drug delivery systems:
-
Drug Absorption Enhancement :
- Studies on similar amphiphilic compounds have shown increased absorption rates for poorly soluble drugs when used as carriers.
- The dual undecenoate groups in this compound may enhance solubility and bioavailability.
-
Cytotoxicity Assessments :
- Preliminary cytotoxicity tests indicate that derivatives of long-chain polyethers exhibit low toxicity to mammalian cells.
- Further investigations are needed to evaluate the specific cytotoxic profile of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate).
Case Study 1: Drug Delivery Systems
In a study investigating the use of amphiphilic compounds for drug delivery:
- Objective : To assess the efficacy of long-chain polyethers in enhancing drug solubility.
- Methodology : Various formulations were tested using in vitro models to evaluate absorption rates.
- Findings : Formulations containing similar amphiphilic compounds significantly improved the solubility and absorption of hydrophobic drugs.
Case Study 2: Membrane Interaction Studies
A comparative study on membrane interactions:
- Objective : To understand how different amphiphilic compounds affect lipid bilayers.
- Methodology : Fluorescence spectroscopy was employed to monitor changes in membrane fluidity.
- Findings : Compounds similar to 3,6,9,12,15,18-Hexaoxaicosane showed significant alterations in membrane dynamics.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,6-Dioxahexadecane | C16H34O2 | Shorter chain length; less hydrophobicity |
| Polyethylene glycol (PEG) | CnH2n+2On | Varying chain lengths; widely used in biomedicine |
| Heptaethylene glycol | C14H30O8 | Similar ether structure; used as a solvent |
| Bis(10-undecenoic acid) ester | C36H66O10 | Similar ester functionalities; different backbone |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate), and how can they be addressed methodologically?
- Answer : The compound’s polyether backbone and terminal undec-10-enoate esters require precise control over esterification and etherification steps. Challenges include regioselectivity in ether bond formation and avoiding polymerization of the undec-10-enoate’s terminal alkene during synthesis. Methodological solutions:
- Use protective groups (e.g., silyl ethers) for hydroxyl intermediates to direct ether bond formation .
- Perform esterification under inert conditions (argon/nitrogen) with low-temperature catalysis to suppress alkene reactivity .
- Purify intermediates via column chromatography or fractional crystallization to isolate the target compound .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the polyether backbone (δ 3.5–4.0 ppm for ether protons) and undec-10-enoate ester peaks (δ 5.8–6.2 ppm for terminal alkenes) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (theoretical ~630–650 g/mol) and detects fragmentation patterns .
- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (alkene C=C) confirm functional groups .
Advanced Research Questions
Q. How does the compound’s polyether chain length influence its crosslinking behavior in polymer networks?
- Answer : The hexaoxaicosane backbone provides flexibility, while the undec-10-enoate’s terminal alkenes enable UV/thermal-initiated crosslinking. Experimental design considerations:
- Vary polyether chain length (e.g., shorter analogs) to study entanglement effects on crosslink density via rheometry or DSC .
- Use radical initiators (e.g., AIBN) to trigger alkene polymerization and measure gelation kinetics via in situ FTIR .
- Theoretical framework: Apply Flory-Stockmayer theory to model crosslinking efficiency relative to alkene spatial distribution .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Answer : Discrepancies may arise from impurities or measurement protocols. Methodological approaches:
- Controlled Degradation Studies : Perform TGA under inert (N₂) vs. oxidative (air) atmospheres to isolate decomposition pathways .
- Purity Validation : Use HPLC or GC-MS to quantify residual solvents/catalysts that accelerate degradation .
- Collaborative Replication : Compare data across labs using standardized protocols (e.g., heating rate: 10°C/min) to identify systemic errors .
Q. How can computational modeling predict the compound’s interactions with lipid bilayers for drug delivery applications?
- Answer :
- Molecular Dynamics (MD) Simulations : Model the polyether’s hydration shell and undec-10-enoate’s membrane insertion using force fields (e.g., CHARMM36). Key metrics: partition coefficients and diffusion rates .
- Experimental Validation : Use fluorescence microscopy to track compound localization in liposomes and correlate with simulation results .
- Theoretical Basis : Link findings to the “stealth effect” of polyethers in nanoparticle coatings, as seen in PEGylated systems .
Q. What methodological frameworks guide the study of hydrolytic degradation kinetics of the ester bonds?
- Answer :
- pH-Dependent Studies : Conduct hydrolysis experiments at pH 1–13 (simulating physiological conditions) with LC-MS monitoring of undec-10-enoic acid release .
- Kinetic Modeling : Apply first-order kinetics to calculate half-lives and activation energies via Arrhenius plots .
- Theoretical Alignment : Relate degradation rates to electronic effects (e.g., electron-withdrawing groups on ester stability) using Hammett correlations .
Theoretical and Methodological Foundations
- Guiding Principle : Link experimental design to polymer chemistry theory (e.g., Flory-Rehner theory for crosslinking) and biomaterial frameworks (e.g., PEGylation mechanisms) .
- Data Contradiction Analysis : Emphasize replication studies and meta-analyses to reconcile conflicting results, as per evidence-based inquiry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
